molecular formula C16H13N5O2S B12046723 4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-12-1

4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12046723
CAS No.: 478256-12-1
M. Wt: 339.4 g/mol
InChI Key: VYVJHMRECOROOI-LICLKQGHSA-N
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Description

4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-nitrobenzaldehyde with 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. The general reaction scheme is as follows:

4-nitrobenzaldehyde+4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiolThis compound\text{4-nitrobenzaldehyde} + \text{4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol} \rightarrow \text{this compound} 4-nitrobenzaldehyde+4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-((4-aminobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol.

Scientific Research Applications

Antibacterial and Antifungal Properties

Research indicates that compounds within the triazole class, including 4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol, exhibit notable antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : Studies show effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus, often outperforming conventional antibiotics in certain assays .
  • Antifungal Activity : In silico studies have identified promising antifungal activity among derivatives of this compound, suggesting potential for development into therapeutic agents .

Pharmacological Applications

The pharmacological potential of this compound has been extensively studied through various methodologies:

In Silico Studies

In silico modeling has been employed to evaluate the toxicity and pharmacokinetic properties of its derivatives. Results indicate that many derivatives fall within low-toxicity classifications while retaining significant biological activity .

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound can effectively bind to enzymes involved in bacterial cell wall synthesis. This interaction suggests mechanisms for inhibiting bacterial growth and offers insights into drug design strategies .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated its effectiveness against multidrug-resistant bacterial strains in vitro, indicating potential as an alternative therapeutic agent .
  • Toxicity Profile : In silico assessments revealed that derivatives exhibit low toxicity with favorable pharmacokinetic profiles .
  • Mechanism of Action : Research into the binding affinities of this compound suggests it could serve as a lead compound for developing new antibiotics targeting resistant bacteria .

Mechanism of Action

The mechanism of action of 4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of essential enzymes in microbial cells. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Nitrobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-((4-Nitrobenzylidene)amino)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family. Its structure features a triazole ring with a nitrobenzylidene amino group and a m-tolyl group, along with a thiol functional group. This unique combination of functional groups enhances its biological activity, particularly in antimicrobial and antioxidant applications.

Biological Activity Overview

Research indicates that compounds within the triazole class exhibit significant biological activities, particularly as antibacterial and antifungal agents. The presence of the thiol group in this compound is believed to contribute to its antioxidant properties.

Antimicrobial Activity

Several studies have demonstrated the effectiveness of this compound against various bacterial strains. For instance:

  • Escherichia coli
  • Staphylococcus aureus

These bacteria are commonly tested due to their relevance in clinical infections. The compound has been shown to outperform conventional antibiotics in certain scenarios, making it a candidate for further development in antimicrobial therapies .

Antifungal Properties

The antifungal potential of this compound has also been explored. A study focusing on similar triazole derivatives reported significant antifungal activity against strains such as:

  • Aspergillus flavus
  • Mucor species
  • Aspergillus niger
  • Aspergillus fumigatus

The structural characteristics of triazoles contribute to their ability to inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis .

Molecular docking studies have revealed that this compound effectively binds to critical enzymes involved in bacterial and fungal metabolism. This binding inhibits essential processes such as cell wall synthesis and DNA replication, leading to microbial cell death. The specific interactions at the molecular level provide insights into how this compound exerts its biological effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
4-Amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiolContains a fluorine substituentEnhanced antibacterial activity
5-Methyl-4H-1,2,4-triazole-3-thiolSimple methyl substitutionModerate antibacterial properties
3-Thiosemicarbazide derivativesRelated thio compoundsAntiviral and anticancer properties

The distinct combination of a nitro group and thiol functionality within the triazole framework enhances the biological activity of this compound compared to these similar compounds .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the pharmacological potential of derivatives based on this compound. For example:

  • Antifungal Evaluation : A series of derivatives were synthesized and tested against multiple fungal strains. Results indicated that certain modifications significantly enhanced antifungal activity.
  • Pharmacokinetic Studies : Preliminary assessments suggest that derivatives exhibit low toxicity with promising pharmacokinetic profiles. However, there are concerns regarding mutagenic properties that necessitate further investigation .

Q & A

Q. Basic: What are the standard synthetic routes for 4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves a condensation reaction between 4-nitrobenzaldehyde and 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. Key steps include:

  • Solvent Selection : Ethanol or methanol is commonly used due to their polarity and ability to dissolve both reactants .
  • Catalyst Optimization : Acidic catalysts (e.g., HCl) or basic conditions (e.g., NaOH) influence imine bond formation. Evidence suggests acetic acid reflux improves yields for analogous triazole derivatives .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization ensures purity .

Table 1: Reaction Conditions from Analogous Syntheses

Compound ClassSolventCatalystTemperatureYieldSource
Triazole-3-thiol derivativesEthanolHClReflux72–86%
Schiff base triazolesMethanolAcetic acid80°C65–79%

Optimization Tips :

  • Increase reaction time (3–5 hours) to ensure complete condensation .
  • Use inert atmospheres (N₂) to prevent oxidation of the thiol group .

Q. Advanced: How do structural modifications at the benzylidene or triazole positions influence the compound’s bioactivity and binding affinity?

Methodological Answer:
Structural variations significantly impact bioactivity:

  • Benzylidene Substituents : Electron-withdrawing groups (e.g., nitro, halogen) enhance antimicrobial activity by increasing electrophilicity and target binding. For example, 4-fluorobenzylidene analogs show antifungal activity comparable to fluconazole .
  • Triazole Modifications : Bulky groups (e.g., tert-butyl) introduce steric hindrance, altering enzyme inhibition profiles. Bromine substitutions improve binding to metallo-β-lactamases (e.g., NDM-1) .

Table 2: Bioactivity of Structural Analogues

SubstituentActivityMechanismSource
4-FluorobenzylideneAntifungal (Fluconazole-level)Folate synthesis inhibition
3-Bromo-4-methoxybenzylideneAntibacterial (Staphylococcus aureus)Enzyme inhibition
Thiophen-2-ylmethylAntiradical (78% DPPH scavenging)Radical stabilization

Experimental Design :

  • Use QSAR modeling to predict substituent effects on bioactivity .
  • Validate with molecular docking (e.g., AutoDock Vina) to assess binding affinities to targets like M-nsp13 helicase .

Q. Basic: What spectroscopic techniques are employed to confirm the structure and purity of the compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms proton environments and carbon frameworks. For example, the thiol proton (SH) appears at δ 13.5–14.0 ppm, while aromatic protons resonate at δ 7.0–8.5 ppm .
  • FT-IR : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, S-H stretch at 2550–2600 cm⁻¹) .
  • HR-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 339.37 for the target compound) .
  • X-ray Crystallography : Resolves stereochemistry, as demonstrated for (E)-benzylidene triazole analogs .

Quality Control Protocol :

  • Compare experimental data with computed spectra (e.g., Gaussian 16) .
  • Use TLC or HPLC to monitor purity (>95%) before biological assays .

Q. Advanced: What in silico methods are effective in predicting the toxicity and pharmacokinetic properties of this compound?

Methodological Answer:

  • QSAR Models : Predict acute toxicity (e.g., LD₅₀) using descriptors like logP and topological polar surface area. Evidence shows QSAR achieves >90% cross-validation accuracy for triazole derivatives .
  • ADMET Prediction : Tools like SwissADME assess absorption (e.g., Caco-2 permeability) and metabolism (CYP450 interactions) .
  • Molecular Dynamics Simulations : Evaluate binding stability to toxicity targets (e.g., hERG channel) .

Case Study :

  • A study on 4-(3,4-dimethoxybenzylidene)amino analogs predicted LD₅₀ = 1190 mg/kg (Class IV toxicity) via QSAR, corroborated by in vivo testing .

Q. Basic: What are the key considerations in designing experiments to evaluate the antimicrobial efficacy of this compound?

Methodological Answer:

  • Strain Selection : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, plus fungal strains (e.g., C. albicans) .
  • Controls : Use reference drugs (e.g., fluconazole, ciprofloxacin) and solvent controls (DMSO) .
  • Concentration Range : Test 0.1–100 µg/mL in broth microdilution assays .
  • Data Interpretation : Calculate MIC (minimum inhibitory concentration) and MBC/MFC (bactericidal/fungicidal endpoints) .

Example Protocol :

Prepare Mueller-Hinton agar plates.

Apply compound via disk diffusion (50 µL/disk).

Incubate at 37°C for 24 hours.

Measure inhibition zones and compare to standards .

Q. Advanced: How can researchers resolve contradictions in bioactivity data obtained from different experimental models?

Methodological Answer:

  • Comparative Structural Analysis : Identify substituent effects (e.g., nitro vs. methoxy groups) that may explain divergent results. For instance, 2-hydroxybenzylidene derivatives show stable antiradical activity across concentrations, while 4-fluorobenzylidene analogs vary .
  • Cross-Validation : Replicate assays in multiple models (e.g., in vitro enzyme inhibition + in vivo toxicity) .
  • Meta-Analysis : Aggregate data from analogous compounds (e.g., PubChem BioAssay) to identify trends .

Case Study :

  • A triazole derivative showed high antiradical activity (78%) in DPPH assays but low antifungal efficacy. This discrepancy was attributed to poor membrane permeability, resolved by adding solubilizing groups (e.g., morpholinomethyl) .

Properties

CAS No.

478256-12-1

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13N5O2S/c1-11-3-2-4-13(9-11)15-18-19-16(24)20(15)17-10-12-5-7-14(8-6-12)21(22)23/h2-10H,1H3,(H,19,24)/b17-10+

InChI Key

VYVJHMRECOROOI-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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